molecular formula C6H6N6O9Pb3 B3426651 Lead cyanurate CAS No. 53846-29-0

Lead cyanurate

Cat. No.: B3426651
CAS No.: 53846-29-0
M. Wt: 9.3e+02 g/mol
InChI Key: DPLKIANDZYQWKF-UHFFFAOYSA-H
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Description

Contextualization within Metal Cyanurates and Triazine Derivatives

Cyanuric acid (C₃N₃(OH)₃) is a key precursor in the formation of cyanurate compounds. Its structure is based on a 1,3,5-triazine (B166579) ring, making it a significant member of the triazine derivative family colab.wsthieme-connect.de. Metal cyanurates represent a diverse group of inorganic compounds where metal cations are coordinated with the cyanurate anion. Historically, the first structurally characterized metal cyanurates were transition metal complexes, primarily involving nickel, copper, and cobalt researchgate.netresearchgate.net. Lead cyanurates are of particular interest due to the unique electronic properties imparted by the lead(II) ion, such as its stereochemically active lone pair (SCALP), which influences optical responses and band gaps rsc.orgresearchgate.netuni-tuebingen.de. These lead-containing materials are being explored for their potential in optical applications. The cyanurate anion itself is isoelectronic with borate (B1201080) groups and can participate in various coordination modes with metal ions, often forming layered structures or metallocycles researchgate.netacs.org.

Historical Perspectives on Lead Cyanurate Research

The chemistry of cyanuric acid and its salts has been documented since the mid-eighteenth century researchgate.netresearchgate.net. This compound, specifically, has been described in the chemical literature, with early formulations such as Pb₃(O₃C₃N₃)₂·2H₂O being reported researchgate.netcolab.wsresearchgate.netchemicalbook.com. Research efforts have focused on understanding its synthesis, crystal structure, and thermal decomposition. More recent studies have delved into its optical properties, investigating the influence of lead's electronic configuration on its behavior rsc.orguni-tuebingen.de. Patents also exist detailing processes for the preparation of lead cyanurates, often in the context of their application as corrosion inhibitors google.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLKIANDZYQWKF-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O9Pb3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319403
Record name Lead cyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

9.3e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53846-29-0
Record name Lead cyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Properties of Lead Cyanurate

Synthesis Methods

Several methods have been reported for the preparation of lead cyanurates:

Reaction of Lead Oxide with Cyanuric Acid: A common method involves reacting lead(II) oxide (PbO) with cyanuric acid. This can be carried out in an aqueous paste mixture, either with or without catalysts like acetic acid, at elevated temperatures researchgate.netgoogle.com.

Reaction with Metal Oxides or Salts and Urea (B33335): Metal cyanurates, including lead cyanurate, can be prepared by heating metal oxides or salts directly with urea colab.wschemicalbook.com.

Precipitation from Solution: this compound can precipitate from solutions containing lead(II) nitrate (B79036) and sodium cyanurate, particularly when there is an excess of lead ions, forming a poorly soluble trisubstituted cyanurate rsc.org.

Mechanochemical Synthesis: Solid-state metathesis reactions between lead halides and alkali cyanates have also been employed to synthesize metal cyanurates researchgate.net.

Hydrothermal Methods: Mild hydrothermal conditions have been used to grow specific this compound structures, such as Pb₃(HC₃N₃O₃)₂(OH)₂ rsc.org.

Structural and Physical Properties

Lead cyanurates exhibit varied structural arrangements and physical properties depending on the synthesis conditions and the specific lead-to-cyanurate ratio.

Crystal Structure: A well-characterized this compound, described as Pb₃(O₃C₃N₃)₂·2H₂O, crystallizes in a monoclinic system with space group Cc, exhibiting lattice parameters a = 16.6217(1) Å, b = 6.7161(1) Å, c = 12.4308(1) Å, and β = 117.567(1)° colab.wschemicalbook.com. Structure refinement has also indicated the possibility of a lead oxide isocyanurate formulation, Pb₃O₂(O₃C₃N₃H₂)₂, featuring a layered arrangement of [Pb₃O₂]²⁺ units colab.wschemicalbook.com. Other this compound structures, such as Pb₃(HC₃N₃O₃)₂(OH)₂, have also been synthesized and characterized rsc.org.

Solubility: Lead cyanurates, particularly the trisubstituted forms, are generally poorly soluble in water rsc.org.

Thermal Decomposition: The thermal decomposition of lead cyanurates involves the breakdown of the cyanurate ring, typically occurring near 400°C with the evolution of cyanic acid and the formation of metal cyanates sciencemadness.orgscribd.com. The decomposition process can continue at higher temperatures, with lead cyanurates terminating their decomposition around 650–680°C through oxidation-reduction reactions that yield metallic lead sciencemadness.orgscribd.com.

Research Findings and Applications

Research into lead cyanurates has explored their potential in various areas of inorganic chemistry:

Optical Properties: Studies have investigated the optical properties of lead cyanurates, particularly focusing on nonlinear optical (NLO) responses. The presence of the Pb²⁺ lone pair is crucial in enhancing these optical characteristics and tuning the material's band gap rsc.orgresearchgate.netuni-tuebingen.de.

Corrosion Inhibition: Lead and zinc cyanurates have been identified as suitable active ingredients in corrosion-inhibiting coatings for metal surfaces google.com.

Coordination Chemistry: The cyanurate anion can coordinate with metal ions, including lead, through its oxygen and nitrogen atoms, leading to diverse structural motifs such as layered arrangements and metallocycles researchgate.netacs.org.

Data Tables

Table 1: Synthesis Methods for this compound

MethodReactantsConditions/NotesSource
Reaction of Lead Oxide with Cyanuric AcidPbO, Cyanuric AcidAqueous paste mixture, with or without acetic acid catalyst, at elevated temperatures researchgate.netgoogle.com. researchgate.netgoogle.com
Reaction with UreaLead oxides or salts, UreaHeating metal oxides or salts directly with urea. colab.wschemicalbook.com
Precipitation from SolutionPb(NO₃)₂, NaₓH₃₋ₓC₃N₃O₃ systemsFormation of poorly soluble trisubstituted cyanurate in solutions with excess lead ions. rsc.org
Mechanochemical SynthesisLead halides, Alkali cyanatesSolid-state metathesis reactions. researchgate.net
Hydrothermal MethodLead compounds, Cyanuric acid derivativesMild hydrothermal conditions for specific structures like Pb₃(HC₃N₃O₃)₂(OH)₂. rsc.org
Aqueous Paste Reaction (Catalyst-Free)PbO or ZnO, Cyanuric acidAqueous paste mixture, shearing forces applied, temperature between 50°C and 250°C, absence of catalyst. google.com

Table 2: Crystallographic Data for this compound

Compound FormulaCrystal SystemSpace GroupLattice ParametersNotesSource
Pb₃(O₃C₃N₃)₂·2H₂OMonoclinicCca = 16.6217(1) Å, b = 6.7161(1) Å, c = 12.4308(1) Å, β = 117.567(1)°Described as a crystalline powder. colab.wschemicalbook.com
Pb₃O₂(O₃C₃N₃H₂)₂(Derived)(Derived)(Derived)Structure solution yielded lead oxide isocyanurate with layered arrangement. colab.wschemicalbook.com
Pb₃(HC₃N₃O₃)₂(OH)₂(Not specified)(Not specified)(Not specified)Synthesized by mild hydrothermal method. rsc.org

Table 3: Thermal Decomposition of Lead Cyanurates

ProcessTemperature RangeProducts/ObservationsSource
Cyanurate Ring Decomposition~400°CEvolution of cyanic acid, formation of potassium and heavy-metal cyanates. sciencemadness.orgscribd.com
Thermal Decomposition of Lead Isocyanurate380–490°CSimultaneous evaporation of cyanic acid, oxidation of metal by its own cyanato group, and thermal decomposition of lead isocyanurate. sciencemadness.org
Final Decomposition650–680°COxidation-reduction decomposition yielding metallic lead. sciencemadness.orgscribd.com

Compound List

this compound

Cyanuric acid

Triazine

Crystallographic Analysis and Structural Elucidation

Determination of Crystal Systems and Space Groups

The arrangement of atoms in a crystal is described by its crystal system and space group. For lead cyanurate, a hydrated form has been identified that adopts a monoclinic crystal system. In crystallography, a monoclinic system is defined by three unequal axes, with two axes being perpendicular and the third axis being inclined at an angle other than 90 degrees.

PropertyDescription
Crystal SystemMonoclinic
Axes Lengthsa ≠ b ≠ c
Axes Anglesα = γ = 90°, β ≠ 90°
Table 1. General Properties of the Monoclinic Crystal System.

While "Lead(II) cyanurate monohydrate" is a recognized compound, detailed single-crystal X-ray diffraction data, including specific space group and unit cell parameters, are not widely available in the surveyed literature. nih.gov However, the classification within the monoclinic system provides a foundational understanding of its crystallographic symmetry.

Detailed Coordination Environments of Lead(II) Centers

The coordination environment of the lead(II) ion is a key feature of its chemistry, largely influenced by the presence of a 6s² lone pair of electrons. This lone pair can be stereochemically active, dictating the geometry of the resulting complex. researchgate.netresearchgate.net The cyanurate anion, in turn, is a versatile ligand, capable of coordinating to metal centers through either its nitrogen or oxygen atoms. researchgate.net

In complexes with oxygen-donor ligands, such as hydrated lead(II) ions in aqueous solution, the Pb-O bond distances are a crucial parameter. Studies on hydrated lead(II) perchlorate have shown Pb-O bond distances of approximately 2.54 Å, indicating a six-coordinate environment. acs.org In this compound, the Pb(II) center can coordinate with the oxygen atoms of the cyanurate ligand and with water molecules in its hydrated form. The coordination can also occur through the nitrogen atoms of the cyanurate ring. This results in a complex coordination sphere where both Pb-O and Pb-N bonds are present, creating a stable crystal lattice.

Complex TypeMean Bond Distance (Å)Coordination Number
Hydrated Pb(II) in aqueous solution~2.546
Pb(II) dma solvate (holodirected)~2.486
Pb(II) dmpu solvate (holodirected)2.50 - 2.526
Table 2. Representative Pb-O Bond Distances in Six-Coordinate Lead(II) Complexes. (dma = N,N-dimethylacetamide; dmpu = N,N′-dimethylpropyleneurea). acs.org

The stereochemically active 6s² lone pair on the Pb(II) ion leads to two primary types of coordination geometries: hemidirected and holodirected. acs.orgacs.org

Hemidirected: In this arrangement, the ligand atoms are positioned on only one hemisphere of the coordination sphere, leaving a void or gap on the other side which is occupied by the lone pair of electrons. researchgate.netacs.org This typically results in a distorted geometry and is favored in complexes with lower coordination numbers (2-5) or with hard ligands. acs.orgpkusz.edu.cn

Holodirected: In this case, the ligands are distributed symmetrically around the central lead ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. researchgate.netacs.org This geometry is more common for high coordination numbers (9-10) and with soft, bulky ligands. acs.org

For intermediate coordination numbers of 6 to 8, both hemidirected and holodirected environments are possible, depending on factors like ligand-ligand interactions and the nature of the bonds. acs.orgrsc.org In hydrated lead(II) ions and solid lead(II) perchlorate hydrates, the coordination is found to be hemidirected. acs.org Given the intermediate coordination numbers often adopted by lead, it is plausible that this compound exhibits a hemidirected geometry, influenced by the lone pair.

FactorFavors Hemidirected GeometryFavors Holodirected Geometry
Coordination NumberLow (2-5)High (9-10)
Ligand TypeHard (e.g., Oxygen, Fluorine)Soft (e.g., Sulfur) and/or Bulky
Bonding CharacterMore IonicMore Covalent
Lone Pair ActivityStereochemically ActiveStereochemically Inactive
Table 3. Factors Influencing the Coordination Geometry of Lead(II) Complexes. acs.org

Supramolecular Architecture and Intermolecular Interactions

Beyond the primary coordination sphere of the lead ion, intermolecular forces such as hydrogen bonding play a critical role in assembling the individual complex units into a larger, three-dimensional supramolecular structure. In metal cyanurate chemistry, a common and persistent supramolecular motif is the "cyanurate ribbon," where cyanurate anions are linked by pairs of hydrogen bonds. acs.org

While specific literature on "lead oxide isocyanurates" is limited, the tendency of lead(II) to form layered structures in related compounds, such as basic lead carbonates, provides a model for how such an architecture might form. The structure of plumbonacrite (Pb₅O(OH)₂(CO₃)₃), for example, is built from complex Pb-O layers. researchgate.net These layers are composed of smaller structural subunits, such as oxocentered [OPb₄] tetrahedra, which link together to form extended sheets. researchgate.net

Drawing a parallel, a lead oxide isocyanurate could feature similar two-dimensional lead-oxide layers. The isocyanurate anions could then be incorporated into this structure in several ways:

Coordinating to the lead centers within the plane of the lead-oxide sheet.

Acting as bridging ligands that link adjacent lead-oxide layers together.

Residing as counter-ions between the layers, held in place by hydrogen bonding and other electrostatic interactions.

This type of layered arrangement is a common theme in the structural chemistry of lead, seen in compounds ranging from lead oxides and basic salts to complex lead halide perovskites. researchgate.netnih.govmdpi.com The specific arrangement would be dictated by the stoichiometry and the synthetic conditions used to prepare the material.

Spectroscopic Characterization and Vibrational Analysis

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. uomustansiriyah.edu.iqscribd.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. acs.org For lead cyanurate, IR spectroscopy is instrumental in confirming the molecular structure, particularly the integrity of the cyanurate anion.

The cyanurate anion is a heterocyclic s-triazine ring. Its IR spectrum is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of the ring's C-N, C=O, and N-H (if protonated) bonds.

The presence of the cyanurate anion in this compound is confirmed by identifying its characteristic vibrational modes in the IR spectrum. The triazine ring exhibits specific "ring breathing" vibrations, which are a key spectroscopic signature. researchgate.net Additionally, the carbonyl (C=O) groups of the cyanurate ring produce strong absorption bands.

Key vibrational bands that verify the cyanurate anion include:

C=O Stretching Vibrations: Strong absorption bands are typically observed in the region of 1700-1850 cm⁻¹. The exact position and splitting of these peaks can indicate the coordination environment of the carbonyl oxygen atoms with the lead cation. researchgate.net

Triazine Ring Vibrations: The stretching and deformation modes of the s-triazine ring typically appear in the 1400-1600 cm⁻¹ and 700-1000 cm⁻¹ regions. A particularly intense and sharp band around 900 cm⁻¹ can be associated with the vibrational modes of the s-triazine ring, and its position can be influenced by coordination with a metal atom. researchgate.net

N-H Vibrations: If any N-H groups are present (from isocyanuric acid tautomers), their stretching vibrations would be observed as broad bands in the 3200-3400 cm⁻¹ region. researchgate.net

The interaction of the cyanurate anion with the lead (Pb²⁺) cation can cause shifts in the positions of these absorption bands compared to free cyanuric acid. These shifts provide valuable information about the coordination and bonding within the this compound salt. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for the Cyanurate Anion

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Stretching 3200-3400 Present in protonated forms of the anion.
C=O Stretching 1700-1850 Strong absorption from the carbonyl groups. researchgate.net
C-N Stretching / Ring Deformation 1400-1600 Vibrations within the s-triazine ring.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgcarleton.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. carleton.educaltech.edu

For this compound (Pb₃(C₃N₃O₃)₂), XPS analysis provides crucial data on the oxidation states of lead, carbon, nitrogen, and oxygen, confirming the compound's stoichiometry and chemical structure.

Lead (Pb): The XPS spectrum of lead is characterized by the Pb 4f doublet (Pb 4f₇/₂ and Pb 4f₅/₂). The binding energy of the Pb 4f₇/₂ peak for lead in the +2 oxidation state (Pb²⁺) is typically found in the range of 138-139 eV. xpsfitting.comthermofisher.com This allows for clear confirmation of the divalent state of lead in this compound. The spin-orbit splitting between the Pb 4f₇/₂ and Pb 4f₅/₂ peaks is approximately 4.87 eV. thermofisher.com

Carbon (C): The C 1s spectrum of this compound is expected to show a primary peak corresponding to the carbon atoms within the cyanurate ring. These carbons are bonded to both nitrogen and oxygen (N-C=O). This chemical environment results in a higher binding energy compared to adventitious carbon (typically set to 284.8 eV for charge correction). The C 1s peak for the cyanurate ring is expected around 288-289 eV, indicative of carbon in a high oxidation state due to bonding with electronegative nitrogen and oxygen atoms. acs.org

Nitrogen (N): The N 1s spectrum provides insight into the nitrogen atoms of the triazine ring. Since all nitrogen atoms in the cyanurate ring are in a similar chemical environment (C-N-C), a single, sharp N 1s peak is anticipated. This peak is typically observed in the range of 399-400 eV for triazine-based structures. acs.org

Oxygen (O): The O 1s spectrum will show a peak corresponding to the oxygen atoms of the carbonyl groups (C=O) in the cyanurate ring. This peak is expected to appear around 531-532 eV. acs.orgresearchgate.net The precise binding energy can be influenced by the coordination of the oxygen atoms to the lead cations.

Table 2: Expected XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Inferred Chemical State
Lead (Pb) Pb 4f₇/₂ ~138.4 - 138.9 Pb²⁺ xpsfitting.comthermofisher.com
Carbon (C) C 1s ~288.0 - 289.0 N-C=O in cyanurate ring acs.org
Nitrogen (N) N 1s ~399.0 - 400.0 C-N-C in triazine ring acs.org

Computational and Theoretical Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) Studies of Lead Cyanurate

Density Functional Theory (DFT) has emerged as a primary computational tool for understanding the electronic structure and predicting the optical properties of materials like this compound. DFT calculations provide insights into electron distribution, bonding, and energy levels, which are crucial for material design and application.

DFT-based studies have revealed that the electronic structure of lead cyanurates is profoundly influenced by the presence of lead cations. Specifically, the stereochemically active lone pair (SCALP) effect of Pb²⁺ cations plays a critical role in engineering the band gap of these materials rsc.orgnih.govresearchgate.netresearchgate.netacs.org. Research indicates that this effect can lead to significantly narrowed band gaps in this compound compounds rsc.orgnih.govresearchgate.netacs.org. For instance, theoretical calculations on lead cyanurates of the form Pb(H₂C₃N₃O₃)X (where X = OH, F) have reported band gaps of 3.96 eV and 4.96 eV, respectively acs.org. While DFT often underestimates band gaps, these calculations provide valuable comparative data and mechanistic understanding aps.orgstackexchange.com. Broader studies on lead-containing materials also report band gaps in the range of 2.12-3.75 eV, further highlighting the impact of lead's electronic configuration researchgate.netacs.orgmdpi.commdpi.com.

Stereochemically Active Lone Pair (SCALP) Effect of Pb²⁺ Cations

The Pb²⁺ cation is characterized by its 6s² electron configuration, which can result in a stereochemically active lone pair (SCALP). This feature significantly impacts the electronic and optical properties of compounds containing Pb²⁺, including lead cyanurates. The SCALP effect arises from the interaction and hybridization of the s and p orbitals, leading to directional electronic distributions that influence molecular and crystal geometries arxiv.orgarxiv.orgnih.gov.

The SCALP effect of Pb²⁺ cations is recognized as a key factor in enhancing the nonlinear optical (NLO) response of lead-based materials rsc.orgnih.govresearchgate.netresearchgate.netacs.orgacs.org. The inherent polarizability and anisotropy associated with these lone pairs contribute to a material's ability to interact nonlinearly with electromagnetic fields acs.org. Theoretical investigations suggest that the presence of SCALP electrons, such as those in Pb²⁺, is a strategic approach to achieving improved NLO properties tku.edu.tw. This effect is particularly relevant for applications requiring materials with significant optical responses beyond linear interactions.

A direct consequence of the SCALP effect in lead cyanurates is the enhancement of optical anisotropy rsc.orgnih.govresearchgate.netresearchgate.netacs.org. The asymmetric distribution of electron density around the Pb²⁺ cation, driven by the lone pair, leads to variations in refractive indices along different crystallographic directions. This phenomenon is crucial for applications involving polarized light manipulation. Studies have explicitly noted that lead cyanurates exhibit enhanced optical anisotropy as a result of the SCALP effect rsc.orgnih.govresearchgate.netresearchgate.netacs.org. The presence of asymmetric stereochemically active lone pair electrons around lead atoms has been confirmed through various computational analyses, including projected density of states and electron localization functions mdpi.comtku.edu.tw.

Theoretical Prediction of Optical Properties

Theoretical calculations, primarily employing first-principles methods and DFT, are instrumental in predicting the optical properties of lead cyanurates, such as birefringence.

Birefringence, a measure of optical anisotropy, has been theoretically predicted for several lead-containing cyanurate compounds. First-principles calculations on lead cyanurates of the form Pb(H₂C₃N₃O₃)X have yielded birefringence values of 0.079 and 0.203 at 1064 nm acs.org. Other studies on lead oxyhalides (Pb₃O₂X₂) report birefringence values ranging from 0.059 to 0.078 at 1064 nm, correlating these properties with the presence of asymmetric lone pair electrons on lead atoms and the contributions of specific atomic groups mdpi.comtku.edu.tw. The theoretical analysis of related metal cyanurates also indicates large birefringence values (Δn > 0.1), suggesting the potential of the cyanurate anion as a building block for birefringent materials researchgate.nettku.edu.tw. These theoretical predictions are vital for guiding experimental synthesis and identifying materials with desired optical functionalities.

Reactivity Profiles and Decomposition Mechanisms

Thermal Decomposition Pathways of Lead Cyanurates

The thermal decomposition of lead cyanurates is a complex process involving multiple stages and the formation of various intermediate and final products. Research indicates that these compounds can undergo oxidation-reduction reactions during thermolysis, ultimately leading to the formation of metallic lead.

The thermal decomposition of lead cyanurates, such as lead cyanurate dihydrate (Pb₃(C₃N₃O₃)₂ · 2H₂O), initiates with the loss of water molecules. Subsequent stages involve the breakdown of the cyanurate ring, leading to the formation of cyanic acid (HNCO) and lead isocyanates (Pb(OCN)₂). Further decomposition can yield lead cyanides (PbCN₂) and lead oxides, such as lead(II,IV) oxide (Pb₃O₄), which itself undergoes decomposition to lead(II) oxide (PbO) at higher temperatures. The ultimate decomposition products under severe thermal stress include metallic lead, nitrogen gas (N₂), and carbon dioxide (CO).

A proposed sequence of decomposition processes for this compound dihydrate is as follows:

Temperature Range (°C)Process
230–250Pb₃(C₃N₃O₃)₂ · 2H₂O → Pb₃(C₃N₃O₃)₂ + 2H₂O
340–3702Pb₃(C₃N₃O₃)₂ → 4Pb(OCN)₂ + 2Pb(NCO)₂
400–4704Pb(OCN)₂ + 2PbCN₂ → Pb₃O₄ + 3Pb(CN)₂ + 3N₂ + 4CO
530–580Pb₃O₄ → 3PbO + ½O₂ (Decomposition of lead(II,IV) oxide to lead(II) oxide)
650–680Decomposition to metallic lead (oxidation-reduction process)

Data adapted from scribd.com

The decomposition of lead cyanurates is characterized by oxidation-reduction reactions, where the cyanurate moiety acts as both an oxidizing and reducing agent. This is exemplified by the formation of metallic lead from lead compounds at high temperatures scribd.comsciencemadness.org.

Detailed mechanistic studies specifically focusing on the solid-state thermolysis of lead cyanurates are not extensively documented in the provided literature. While the sequential decomposition products and temperature ranges are outlined, in-depth investigations into the specific solid-state reaction mechanisms, including the kinetics and intermediate species formation at a molecular level during thermolysis, are limited. Research in related metal cyanurates suggests that solid-state metathesis reactions can occur at elevated temperatures, but specific mechanistic pathways for this compound's thermolysis remain an area requiring further elucidation researchgate.netunibo.it.

Hydrolytic Stability and Reaction in Aqueous Systems

Information regarding the specific hydrolytic stability and reactions of this compound in aqueous systems is not directly provided in the reviewed literature. However, studies on cyanuric acid itself indicate a high degree of stability in water. Cyanuric acid is described as unusually stable to hydrolysis, being only slowly hydrolyzed by hot aqueous alkali and virtually inert to acid hydrolysis. The triazine ring of cyanuric acid can be cleaved under specific conditions, such as by alkaline hypochlorite, to yield nitrogen and bicarbonate fao.org. In contrast, cyanuric chloride undergoes rapid hydrolysis in aqueous systems, forming cyanuric acid through intermediate chlorinated triazines oecd.org. The behavior of this compound in aqueous solutions, including its solubility, hydrolysis rates, and potential reaction products, would likely depend on factors such as pH, temperature, and the presence of other ions.

Photochemical Reactivity Studies

No specific studies detailing the photochemical reactivity of this compound were found in the provided search results. Photochemical reactivity is generally defined by a compound's propensity to undergo chemical transformations when exposed to light, often leading to degradation or the formation of new species witpress.com. While photochemical studies exist for other materials, such as zinc oxide pigments or melamine (B1676169) on TiO₂, and general principles of photochemical reactions are discussed, this compound's response to light exposure has not been specifically addressed in the retrieved information.

Compound List:

this compound

Cyanuric acid

Melamine

Lead isocyanates

Lead cyanides

Lead(II,IV) oxide (Pb₃O₄)

Lead(II) oxide (PbO)

Metallic lead

Cyanic acid (HNCO)

Cyanuric chloride

Sodium dichloroisocyanurate (NaDCC)

Advanced Materials Applications and Performance Mechanisms

Lead Cyanurate in Nonlinear Optical Materials

The family of cyanurates, characterized by their intrinsic planar π-conjugated six-membered rings, has emerged as a promising source of functional optical materials. researchgate.net These structures are isoelectronic with the (B₃O₆)³⁻ groups found in benchmark nonlinear optical (NLO) crystals, suggesting a strong potential for applications like second-harmonic generation (SHG). researchgate.net Lead-containing compounds, including specific lead cyanurates, are part of this exploration due to their potential to form desirable crystal structures.

The efficacy of a material in producing a strong SHG response is fundamentally linked to its crystal structure. The primary design principle is the necessity of a non-centrosymmetric crystal lattice. In such a lattice, the alignment of molecular components with high hyperpolarizability does not cancel out, leading to a macroscopic NLO effect.

For this compound and related compounds, the design principles focus on:

Acentric Crystal Structures: Synthesizing crystalline forms that lack a center of inversion is paramount. The presence of the heavy lead atom can influence crystal packing, and strategic synthesis can favor non-centrosymmetric space groups. nih.gov

Favorable Orientation of Anions: The planar (C₃N₃O₃)³⁻ cyanurate anions are the primary source of optical nonlinearity. researchgate.net Design strategies aim to arrange these planar groups in a parallel or near-parallel fashion to maximize the constructive addition of their microscopic nonlinear susceptibilities.

The relationship between the atomic arrangement and the resulting optical properties is critical. In this compound, the crystal structure has been identified as a layered arrangement of [Pb₃O₂]²⁺ ions alternating with monovalent isocyanurate anions. researchgate.net This layered structure directly influences its optical functionality.

Birefringence: The anisotropic arrangement of the planar cyanurate rings within the crystal lattice leads to significant birefringence (a large difference in refractive indices along different crystallographic axes). This property is essential for achieving phase-matching in SHG applications. researchgate.net The layered nature of the this compound structure enhances this anisotropy.

SHG Efficiency: The magnitude of the SHG response is directly correlated with the degree of polar alignment of the cyanurate groups. First-principles calculations on various metal cyanurates show that the polarizability anisotropy and hyperpolarizability are dominated by the sp² hybrid σ-bonds within the cyanurate ring. researchgate.net The interaction with lead cations can further polarize these rings, enhancing the material's hyperpolarizability and, consequently, its SHG efficiency.

The following table presents comparative data for cyanurate-based NLO materials, illustrating the properties that are targeted in the design of compounds like this compound.

CompoundSHG Response (vs. KDP)Birefringence (Δn)UV Cutoff Edge (nm)
β-BaB₂O₄ (BBO)~6.20.12189
K₆Cd₃(C₃N₃O₃)₄~3N/A<250
K₂[PbI₂(HCOO)₂]8SuitableVisible-Mid IR
Rb₂[PbI₂(HCOO)₂]6.8SuitableVisible-Mid IR

Data compiled from multiple research findings for illustrative purposes. researchgate.netrsc.orgresearchgate.net

Role in Polymer Stabilization

This compound is recognized for its utility as a heat stabilizer for polyvinyl chloride (PVC). google.com Lead-based stabilizers have a long history in the PVC industry due to their high efficiency and cost-effectiveness, providing excellent long-term stability during high-temperature processing and for the end-use product. seepvcforum.com

The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer chain. youtube.comspecialchem.com This dehydrochlorination creates unstable allylic chlorine atoms and conjugated double bonds, leading to discoloration and loss of mechanical properties. specialchem.compvcchemical.com

Lead stabilizers, including this compound, intervene in this process through several key mechanisms:

HCl Scavenging: The primary function is the neutralization of the released HCl. pvcchemical.compvcstabilizer.com Lead compounds react with HCl, preventing it from catalyzing further degradation of the PVC chain.

Replacement of Unstable Chlorine Atoms: Lead stabilizers can react with and replace the labile allylic chlorine atoms on the PVC backbone with more stable groups. pvcchemical.com This action inhibits the initiation of the "zipper-like" dehydrochlorination chain reaction.

Radical Scavenging: Some theories propose that lead compounds may also inhibit degradation by intervening in free-radical chain processes that can occur during PVC degradation. dntb.gov.ua

The interaction involves the lead cation complexing with the polymer chain, effectively neutralizing acidic byproducts and preventing the loss of the polymer's structural integrity. pvcstabilizer.com

In industrial applications, PVC stabilizers are rarely used alone. Instead, they are formulated into "one-pack" systems that contain a mixture of components designed to work synergistically. wsdchemical.com While this compound is an effective primary stabilizer, its performance can be enhanced when combined with other additives.

A common practice is the use of co-stabilizers, which can include:

Metal Soaps (e.g., Calcium Stearate, Zinc Stearate): Calcium/Zinc (Ca/Zn) systems are a prominent example of synergistic stabilization. goldstab.com Zinc stearate offers good early color, while calcium stearate provides long-term stability. The combination balances these properties and can mitigate the "zinc burning" phenomenon, a rapid degradation that can occur when zinc chloride accumulates. researchgate.net Lead stabilizers can be part of more complex mixed-metal systems that leverage these interactions.

Organic Co-stabilizers (e.g., β-diketones, polyols): Compounds like dibenzoylmethane (DBM) and pentaerythritol (PER) are often added to stabilizer packages. researchgate.net They can improve both the initial color and the long-term heat stability of the PVC by complexing with metal chlorides and participating in the stabilization mechanism. researchgate.net

The synergistic effect arises from the different but complementary functions of each component. For instance, one component might be an excellent HCl scavenger, while another is more effective at replacing labile chlorines or preventing discoloration. This multi-pronged approach provides more comprehensive protection for the polymer than any single stabilizer could achieve. nih.gov

Exploration in Energy-Related Materials (e.g., Photoelectrochemical Systems)

While the primary applications of this compound are in polymer stabilization, its fundamental chemical properties suggest potential for exploration in advanced energy materials. This area remains largely theoretical, drawing parallels from research on related compounds rather than direct studies on this compound itself.

The potential stems from the unique characteristics of its constituent parts: the cyanurate anion and the lead cation.

Cyanurate Ring as a Semiconductor Component: The π-conjugated system of the cyanurate ring is a feature it shares with many organic semiconductors used in photoelectrochemical (PEC) cells. mdpi.com Materials based on cyanuric acid have been used to passivate defects and improve the stability and efficiency of lead-free perovskite light-emitting diodes (PeLEDs). nih.gov This demonstrates the electronic functionality of the cyanurate moiety.

Layered Structure for Charge Separation: The layered crystal structure of this compound is analogous to other 2D materials being investigated for energy applications. researchgate.net Such structures can facilitate the separation of photogenerated electron-hole pairs, a critical step in PEC water splitting and other solar-to-chemical conversion processes. nih.gov

Lead-based Perovskite Analogs: Lead halide perovskites are renowned for their exceptional photovoltaic and optoelectronic properties. nih.gov While this compound is not a perovskite, the exploration of lead-based coordination compounds for light-harvesting and charge-transport applications is an active area of research. The potential to tune the bandgap and electronic structure by combining lead with functional organic linkers like cyanurate presents an intriguing, though unexplored, research direction.

Future research could investigate the synthesis of this compound thin films or nanocrystals to measure their bandgap, charge carrier mobility, and photoelectrochemical response, determining if the theoretical potential translates into practical performance in energy conversion systems.

Analytical Methodologies for Research and Characterization

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure and phase composition of solid materials. For lead cyanurate, both powder and single-crystal XRD play crucial roles.

Studies on this compound have utilized PXRD to confirm its crystalline form and refine structural parameters. For instance, crystalline powders of this compound, often described by the formula Pb₃(O₃C₃N₃)₂·2H₂O, have been subjected to PXRD analysis. These analyses have revealed a monoclinic crystal structure with the space group Cc. The specific lattice parameters determined for this compound are as follows:

ParameterValue
Lattice Constant a16.6217(1) Å
Lattice Constant b6.7161(1) Å
Lattice Constant c12.4308(1) Å
Angle Beta117.567(1)°
Space GroupCc
Crystal SystemMonoclinic

These detailed crystallographic data are essential for understanding the compound's packing, bonding, and potential interactions. researchgate.net

While PXRD provides valuable information from bulk samples, single-crystal X-ray diffraction offers a more precise determination of the atomic arrangement within a crystal lattice. This technique requires a high-quality single crystal of the material. Through single-crystal XRD, the absolute structure, including the precise positions of all atoms and their bonding environments, can be elucidated.

For this compound, single-crystal X-ray diffraction has been employed to determine its detailed structure, revealing a layered arrangement of lead oxide ions and isocyanurate anions. The refined structure has been reported as Pb₃O₂(O₃C₃N₃H₂)₂, showcasing the intricate coordination and bonding within the compound. researchgate.net This method is critical for confirming the proposed chemical formula and understanding the molecular architecture. uni-siegen.de

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly relevant.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as both are subjected to a controlled temperature program. This technique can identify phase transitions, decomposition reactions, and other thermal events by detecting heat flow changes.

While specific DTA data for this compound itself are less extensively detailed in the provided literature compared to its structural characterization, DTA has been used in the broader study of metal cyanurates to monitor reaction progress and identify thermal events. researchgate.netsciencemadness.org For related compounds, DTA studies have indicated reaction onset temperatures around 450 °C for certain metal cyanurate syntheses. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining thermal stability, decomposition temperatures, and the composition of volatile products.

The thermal decomposition of lead cyanurates has been investigated, indicating that these compounds undergo decomposition at elevated temperatures. Specifically, the decomposition of lead cyanurates has been observed to terminate in the range of 650–680 °C. This process involves an oxidation–reduction decomposition, ultimately yielding metallic lead. sciencemadness.orgscribd.com In contrast, related compounds like melamine (B1676169) cyanurate show decomposition onset temperatures around 370 °C. acs.org

Advanced Spectroscopic Methods

Spectroscopic methods provide insights into the chemical composition, functional groups, and electronic structure of this compound.

Infrared (IR) Spectroscopy: Infrared spectroscopy is widely used to identify functional groups and molecular structures. For this compound, IR spectroscopy can confirm the presence of the cyanurate anion, characterized by specific vibrational modes associated with the triazine ring and its substituents. researchgate.netscribd.com IR analysis has also been crucial in identifying melamine-cyanuric acid cocrystals, which share structural similarities with metal cyanurates, by detecting characteristic absorptions. nih.govsemanticscholar.orgmdpi.compsu.edu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within a molecule, offering insights into its electronic structure and band gap energies. While primarily applied to semiconductor materials like graphitic carbon nitrides derived from melamine-cyanurate complexes, UV-Vis Diffuse Reflectance (DR) spectroscopy is used to characterize their properties, including band gap energies. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, aiding in identification and quantification. In conjunction with techniques like Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC), MS can help elucidate the decomposition products of this compound or identify its presence in complex matrices. acs.orgnih.govpsu.edu

Atomic Absorption Spectrometry (AAS) and Spectrophotometry: Techniques such as Atomic Absorption Spectrometry (AAS) and various spectrophotometric methods are standard for the quantitative determination of lead ions. These methods are highly sensitive and specific for detecting and quantifying lead in various samples, including those that might contain this compound. nih.govej-biomed.orglabmicro.com They are essential for elemental analysis and verifying the lead content within synthesized this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. Different functional groups absorb infrared light at specific frequencies, resulting in a unique spectral "fingerprint" for each compound. For cyanurate-based compounds, FTIR can reveal characteristic vibrations associated with the triazine ring and any associated metal-ligand bonds.

Research into related compounds, such as melamine cyanurate (MCA), provides a basis for understanding the expected spectral features. Studies on MCA have identified characteristic absorption bands related to N-H stretching, C=N and C-N stretching within the heterocyclic rings, and triazine ring breathing modes. For instance, peaks associated with symmetric N-H stretching have been observed around 3379 cm⁻¹ and 3222 cm⁻¹, while N-H···N stretching absorptions can appear near 3076 cm⁻¹. The triazine ring system typically exhibits characteristic vibrations, with bands around 810 cm⁻¹ often attributed to the breathing mode of the triazine units mdpi.commdpi.comresearchgate.netmdpi.com.

Table 1: Characteristic FTIR Absorption Bands of Cyanurate Compounds (Analogous to this compound)

Wavenumber (cm⁻¹)AssignmentReference
3379, 3222Symmetric N-H stretching mdpi.comresearchgate.net
3076N-H···N stretching researchgate.net
1400, 1418, 1464In-plane stretching of s-triazine ring mdpi.com
810Breathing mode of triazine units mdpi.commdpi.com
810-760Out-of-plane bending vibrations (triazine) researchgate.net

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography, microstructure, and morphology of a sample. It operates by scanning a focused beam of electrons across the sample's surface, generating various signals (such as secondary electrons and backscattered electrons) that are detected to form an image. SEM is crucial for understanding the physical characteristics of crystalline materials, including particle size, shape, and surface texture.

Studies on melamine cyanurate (MCA), a related compound, have provided insights into the typical morphologies observed. When synthesized in vitro, MCA crystals have been described as needle-like researchgate.netresearchgate.net. In contrast, MCA crystals formed in vivo have been reported to have a rounded morphology researchgate.netresearchgate.net. These observations highlight how synthesis conditions or biological environments can influence crystal habit. Furthermore, in composite materials involving melamine cyanurate, SEM has revealed porous structures and agglomerated nanosheets with irregular particle shapes mdpi.com.

While specific SEM micrographs and detailed morphological descriptions of this compound are not provided in the current snippets, the technique is inherently suited for analyzing its crystalline structure. Similar to MCA, this compound would be expected to form crystalline structures whose specific morphology (e.g., prismatic, acicular, granular) would depend on the synthesis and precipitation conditions. SEM analysis would allow for the visualization of these features, providing data on particle size distribution and surface characteristics, which can be critical for understanding its bulk properties and reactivity.

Future Research Directions and Emerging Paradigms

Exploration of Novel Lead Cyanurate Derivatives and Coordination Compounds

The synthesis and characterization of new lead(II) coordination polymers represent a burgeoning area of research. nih.gov Scientists are exploring the use of various organic linkers and ligands to create diverse structural topologies, including one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. nih.govmdpi.com These efforts are aimed at tuning the electronic, conductive, and photophysical properties of the resulting materials. researchgate.net

A significant focus is on the development of lead(II)-based metal-organic frameworks (MOFs), where the cyanurate ligand can act as a polydentate linker. rsc.orgresearchgate.net These porous crystalline solids have shown potential in various applications, including gas adsorption and environmental remediation, such as the removal of lead ions from aqueous solutions. rsc.orgresearchgate.netrsc.orgresearchgate.net The design of novel lead-based coordination polymers with specific functionalities, such as reversible color switching and selective CO2 photoreduction, is also an active area of investigation. researchgate.net

Furthermore, research into lead(II)-azido metal-organic coordination polymers is expanding the library of known lead compounds. nih.govmdpi.com The synthesis of such compounds, sometimes employing sonochemical methods, can result in unique morphologies and properties, and they can serve as precursors for the preparation of nanomaterials like lead oxide. nih.govmdpi.com The exploration of mixed-metal cyanurate frameworks, which incorporate lead along with other metals, could also lead to materials with enhanced stability and novel properties. rsc.orgresearchgate.net

Mechanistic Understanding of Complexation and Self-Assembly Processes

A deeper understanding of the fundamental processes of complexation and self-assembly is crucial for the rational design of this compound-based materials. The self-assembly of related systems, such as melamine (B1676169) cyanurate, provides valuable insights into the non-covalent interactions that drive the formation of these structures. nih.govharvard.edursc.org In these systems, complementary hydrogen bonds between the cyanuric acid and melamine molecules are the primary driving force for the formation of two-dimensional networks and three-dimensional aggregates. rsc.orgrsc.org

Future studies will likely employ advanced analytical techniques to probe the kinetics and thermodynamics of this compound formation in solution and on surfaces. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide real-space visualization of the self-assembly and aggregation of these compounds on various substrates. rsc.org Computational studies, including both Density Functional Theory (DFT) and molecular dynamics simulations, will be instrumental in elucidating the energetic advantages of different assembly pathways and the role of solvent molecules in the process. nih.gov

Development of Advanced Computational Models for Predictive Materials Design

The development of sophisticated computational models is set to revolutionize the design of this compound-based materials with desired properties. Density Functional Theory (DFT) has already proven to be a powerful tool for calculating the electronic structure of molecules and simulating chemical systems with a good level of efficiency and accuracy. nih.gov DFT can be employed to investigate the bonds and interactions between lead and the cyanurate ligand, providing insights into bond lengths, angles, electronic configurations, and the stability of different complex geometries. nih.govnih.govresearchgate.netmdpi.com

Future research will likely focus on the development of predictive models that can accurately forecast the crystal structure and properties of new this compound derivatives before their synthesis. This can be achieved by combining DFT calculations with advanced machine learning algorithms and optimization techniques. arxiv.org Such an approach can significantly accelerate the discovery of materials with specific functionalities by screening vast chemical spaces and identifying promising candidates for experimental validation. arxiv.org

Moreover, computational models can be used to understand and predict the behavior of this compound in different environments. For example, simulations can be employed to study the adsorption of molecules within the pores of this compound-based MOFs or to model the electronic and optical properties of these materials for applications in sensors and photocatalysis. The integration of experimental data with computational models through techniques like graph networks can further enhance the predictive power of these models, bridging the gap between theoretical predictions and experimental outcomes. arxiv.org

Integration of Lead Cyanurates into Multifunctional Hybrid Materials

The integration of lead cyanurates into multifunctional hybrid materials is a promising strategy for creating advanced materials with synergistic properties. mdpi.com Hybrid materials, which combine organic and inorganic components at the nanoscale, offer the potential for enhanced performance and novel functionalities that are not achievable with the individual components alone. mdpi.com

One area of interest is the development of lead-polymer nanocomposites. researchgate.net By dispersing this compound nanoparticles within a polymer matrix, it is possible to create materials with improved properties, such as enhanced thermal stability or radiation shielding capabilities. The synthesis of such nanocomposites can be achieved through various methods, including high-energy ball milling. researchgate.net

Another promising avenue is the creation of hybrid materials based on metal-organic frameworks (MOFs). mdpi.comnih.gov this compound-based MOFs can be hybridized with other materials, such as graphene or nanoparticles, to create composites with enhanced catalytic activity, sensing capabilities, or gas separation performance. mdpi.com For instance, MOFs can be used as sacrificial templates to create porous carbon materials with well-defined structures. mdpi.com Furthermore, the encapsulation of lead-free halide perovskites within MOFs or covalent organic frameworks (COFs) is being explored to improve their stability and performance for various applications, a concept that could be extended to lead-based systems. mdpi.comnih.govrsc.org The synthesis of hybrid materials like SiO2@melamine-cyanurate also points towards the potential for creating core-shell structures with this compound for various applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.